2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dioxaborolane moiety attached to a pyridine ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a pyridine derivative followed by the introduction of the trifluoromethyl group and the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to its functional groups. The bromine atom and dioxaborolane moiety enable it to undergo substitution and coupling reactions, respectively. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Bromo-3-(trifluoromethyl)pyridine: Does not contain the dioxaborolane moiety, limiting its use in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
Uniqueness
The presence of both the dioxaborolane moiety and the trifluoromethyl group in 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine makes it a versatile compound with unique reactivity patterns. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C12H14BBrF3NO2 |
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Molecular Weight |
351.96 g/mol |
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 |
InChI Key |
ZWNRRSFLHOIFAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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